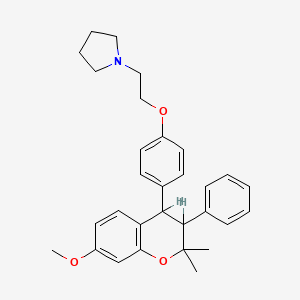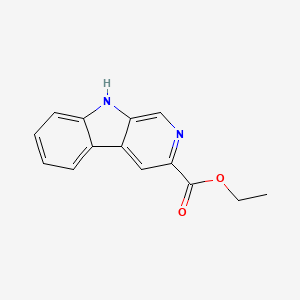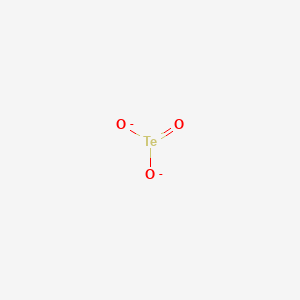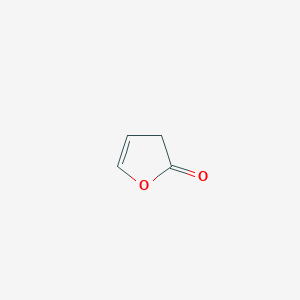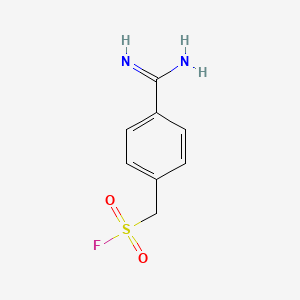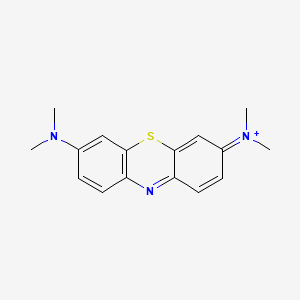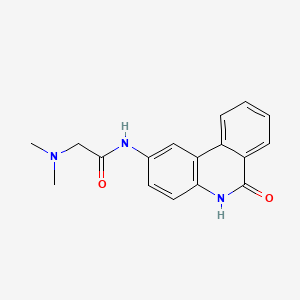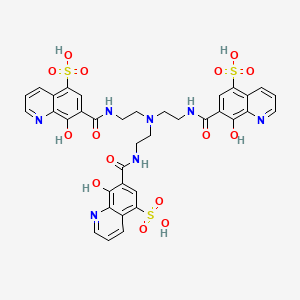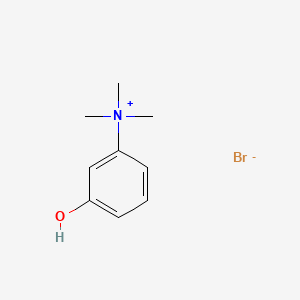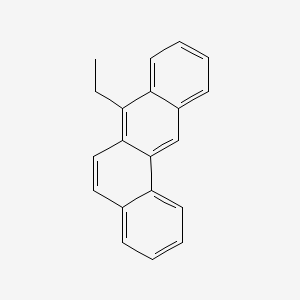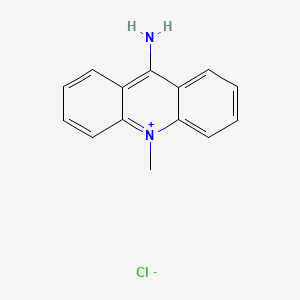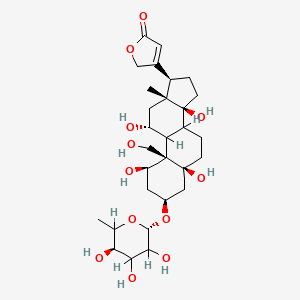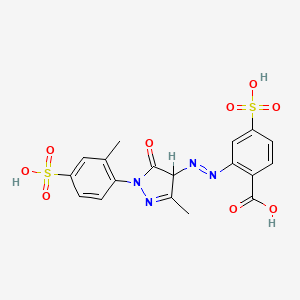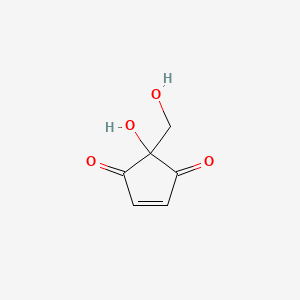
2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione is a natural product found in Streptomyces cattleya with data available.
Applications De Recherche Scientifique
Applications in Anticancer and Antiviral Evaluation
2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione and its derivatives have been investigated for their potential in medicinal chemistry, particularly as anticancer and antiviral agents. Squaric acid derivatives, including those related to 2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione, have been synthesized and evaluated for antitumor and antiviral screening. These compounds offer promising bioisosteric replacements for various functional groups, contributing significantly to the development of new therapeutic agents (Lu, Lu, & Honek, 2017).
Chemoenzymatic Synthesis
Research has been conducted on the chemoenzymatic synthesis of enantiomers of related compounds, starting from cyclohexane-1,3-dione. These processes have shown significant pharmaceutical interest, with the successful conversion of cyclohexane-1,3-dione into various enantiomeric compounds with high enantiomeric excesses (Demir & Senocak, 2004).
Synthesis of Chiral Hydroxylated Compounds
The synthesis of chiral hydroxylated cyclopentanones and cyclopentanes from commercially available cyclopentane-1,2-dione derivatives has been explored. These methods have enabled the production of compounds with potential pharmaceutical applications, particularly due to their distinct chiral properties (Niidu et al., 2006).
Potential in Polymer and Fuel Synthesis
Cyclopentane-1,3-diol, a compound closely related to 2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione, has gained attention as a building block for polymers and fuels. Its synthesis from related compounds has been systematically investigated, showing promise in the production of more sustainable and efficient materials (van Slagmaat et al., 2021).
Electropolymerization for Sensor Construction
The electrooxidation of phenolic cyclopentenedione-nostotrebin 6, a compound similar to 2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione, has been used to form nonconducting films with permselective properties. This application is particularly relevant in the construction of sensors, such as dopamine microelectrode sensors (Hrbáč et al., 2014).
Asymmetric Synthesis of Oxindoles
The asymmetric synthesis of cyclopentane-substituted oxindoles via organocatalytic desymmetrization of cyclopent-4-ene-1,3-diones has been developed. This process efficiently produces compounds with multiple stereocenters, which are significant in pharmaceutical chemistry (Zhi et al., 2017).
Propriétés
Numéro CAS |
66655-93-4 |
|---|---|
Nom du produit |
2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione |
Formule moléculaire |
C6H6O4 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
2-hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C6H6O4/c7-3-6(10)4(8)1-2-5(6)9/h1-2,7,10H,3H2 |
Clé InChI |
ASRUSYCVDJKOBU-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(C1=O)(CO)O |
SMILES canonique |
C1=CC(=O)C(C1=O)(CO)O |
Autres numéros CAS |
66655-93-4 |
Synonymes |
2-hydroxy-2-hydroxymethylcyclopent-4-ene-1,3-dione G 2201C G-2201-C G2201 C G2201-C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



